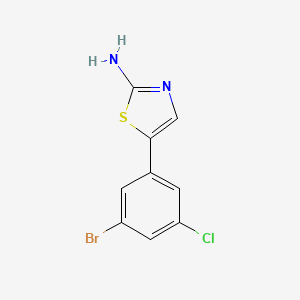

5-(3-Bromo-5-chlorophenyl)thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrClN2S |

|---|---|

Molecular Weight |

289.58 g/mol |

IUPAC Name |

5-(3-bromo-5-chlorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H6BrClN2S/c10-6-1-5(2-7(11)3-6)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |

InChI Key |

FXIBDEWTGRLUFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)C2=CN=C(S2)N |

Origin of Product |

United States |

Freedom to Operate Fto Analysis:before Significant Investment is Made in the Development of a New Compound, It is Crucial to Conduct a Freedom to Operate Analysis. This Involves Determining Whether the Commercialization of the Product Would Infringe on Any Existing Patents. This Analysis Helps to Mitigate the Risk of Future Litigation and Can Inform Strategic Decisions About Research and Development.

Table 3: Key Strategic Considerations for IP Protection

| Strategy | Key Action | Rationale |

|---|---|---|

| Early Filing | File a provisional patent application as soon as a novel compound with potential utility is identified. acs.org | Secures an early priority date and provides a one-year window for further research before filing a non-provisional application. acs.org |

| Broad Claim Drafting | Utilize Markush structures and include claims for the compound, compositions, synthesis, and methods of use. paulandpaul.combailey-walsh.com | Provides comprehensive protection and makes it more difficult for competitors to develop similar compounds. bailey-walsh.com |

| International Filing | Develop a strategy for filing in key international markets, potentially using the PCT system. ijsr.net | Ensures protection in commercially important regions and aligns with global business objectives. |

| Data Support | Ensure the patent application includes sufficient experimental data to support the claimed utility and scope of the invention. | Strengthens the patent application against challenges of lack of enablement or written description. |

| Lifecycle Management | Consider follow-on patents for new formulations, new uses, or improved manufacturing processes. | Can extend the period of market exclusivity for a successful drug product. nih.gov |

Preclinical Biological Investigations and Mechanistic Studies in Vitro & Cellular Focus

High-Throughput Screening Campaigns for Initial Activity Assessment

No publicly accessible data indicates that 5-(3-Bromo-5-chlorophenyl)thiazol-2-amine has been subjected to high-throughput screening campaigns to assess its initial biological activity.

Targeted Enzymatic Assays

There is no available information on the evaluation of this compound or its analogs in targeted enzymatic assays. Consequently, data on its inhibition constants (IC50, Ki) and the elucidation of its enzyme inhibition mechanism are not present in the public domain.

Determination of Inhibition Constants (IC50, Ki) of this compound and its Analogs

No inhibition constants such as IC50 or Ki values for this compound have been reported in the scientific literature.

Elucidation of Enzyme Inhibition Mechanism (e.g., Reversible vs. Irreversible)

Without enzymatic assay data, the mechanism of enzyme inhibition for this compound remains unknown.

Receptor Binding and Functional Assays

Similarly, there are no published studies on the receptor binding properties or functional activity of this compound.

Radioligand Displacement and Competitive Binding Studies

Information regarding radioligand displacement or competitive binding studies for this compound is not available.

Agonist/Antagonist Profiling in Isolated Systems

The agonist or antagonist profile of this compound in any isolated system has not been documented in publicly accessible research.

Cell-Based Assays for Molecular and Cellular Pathway Modulation

Gene Expression Profiling (e.g., RT-qPCR, RNA-Seq)

There is no available data from gene expression profiling studies, such as Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) or RNA-Sequencing (RNA-Seq), to determine the effects of this compound on the transcriptome of any cell line.

Protein Expression and Phosphorylation Analysis (e.g., Western Blot, ELISA)

No studies utilizing methods like Western Blot or Enzyme-Linked Immunosorbent Assay (ELISA) have been published that analyze changes in protein expression or phosphorylation status in response to treatment with this compound.

Reporter Gene Assays for Pathway Activation

Information from reporter gene assays, which are used to assess the activation or inhibition of specific signaling pathways, is not available for this compound.

Cell Cycle Analysis (e.g., G1, G2/M Arrest)

There are no published findings from cell cycle analysis experiments to indicate whether this compound induces arrest at any phase of the cell cycle (e.g., G1, S, or G2/M).

Apoptosis Induction and Mechanistic Pathways (e.g., Caspase Activation, Mitochondrial Membrane Potential)

Detailed mechanistic studies on apoptosis induction by this compound are absent from the scientific literature. Consequently, there is no data regarding its potential to activate caspases or alter the mitochondrial membrane potential.

Other Phenotypic Cellular Responses (e.g., Cell Proliferation, Migration)

There is a lack of published research on the effects of this compound on other phenotypic cellular responses such as cell proliferation and cell migration.

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like 5-(3-Bromo-5-chlorophenyl)thiazol-2-amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve critical roles.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the premier technique for determining the purity of non-volatile, thermally stable compounds and for monitoring the progress of a chemical reaction. The development of a robust HPLC method for this compound would involve a systematic optimization of chromatographic conditions to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities or starting materials.

A typical approach would utilize reversed-phase (RP) chromatography, which separates compounds based on hydrophobicity. nasc.ac.in A C18 column is a common stationary phase choice for this class of molecules. d-nb.info The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of a small percentage of an acid like formic acid or trifluoroacetic acid (TFA) in the mobile phase is often necessary to ensure sharp peak shapes for amine-containing compounds by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase and protonating the analyte. nasc.ac.insielc.com

Method development would involve:

Column Selection: Starting with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Mobile Phase Optimization: A gradient elution, starting with a higher proportion of water and increasing the percentage of acetonitrile, would be employed to separate compounds with a wide range of polarities. nasc.ac.in

Wavelength Selection: A UV detector would be used for analysis. The optimal wavelength would be determined by measuring the UV absorbance spectrum of the target compound to find its wavelength of maximum absorbance (λmax), ensuring high sensitivity. For aminothiazole derivatives, detection is often performed in the 270-330 nm range. d-nb.info

Flow Rate and Temperature: A flow rate of around 1.0 mL/min and controlled column temperature (e.g., 30 °C) would be used to ensure reproducibility.

The resulting method would allow for the accurate quantification of purity (expressed as a percentage of the total peak area) and could be used to track the consumption of reactants and the formation of the product over the course of the synthesis.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Instrument | HPLC with UV Detector | Separation and quantification |

| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm | Separation based on hydrophobicity |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, aids protonation |

| Mobile Phase B | Acetonitrile | Organic component for elution |

| Gradient | 5% to 95% B over 15 minutes | Elution of components with varying polarity |

| Flow Rate | 1.0 mL/min | Ensures consistent retention times |

| Detection | UV at ~280 nm | Analyte detection and quantification |

Gas Chromatography (GC) for Volatile Byproducts

While the target compound, this compound, is likely not volatile enough for standard GC analysis without derivatization, GC is an invaluable tool for monitoring the synthesis process for volatile byproducts or unreacted starting materials. The Hantzsch thiazole (B1198619) synthesis, a common route to such compounds, may involve volatile precursors or generate low molecular weight side products. derpharmachemica.com

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can detect these trace components. researchgate.net For instance, in a reaction starting from 2-bromo-1-(3-bromo-5-chlorophenyl)ethanone (B3039674) and thiourea, GC could be used to check for the presence of any remaining volatile brominated ketone precursor. This helps in assessing reaction completion and understanding the formation of impurity profiles. researchgate.net

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantitative Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within 5 parts per million (ppm). youtube.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₉H₆BrClN₂S.

The theoretical (calculated) monoisotopic mass can be determined by summing the masses of the most abundant isotopes of each element. missouri.eduresearchgate.net An experimental HRMS measurement matching this theoretical value provides definitive confirmation of the compound's elemental composition, a critical piece of data for structural verification. youtube.com

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|---|---|

| C₉H₆BrClN₂S | [M+H]⁺ | 289.92231 |

| [M+Na]⁺ | 311.90425 |

Note: Calculated masses are for the most abundant isotopes (¹H, ¹²C, ¹⁴N, ³²S, ³⁵Cl, ⁷⁹Br).

The unique isotopic pattern resulting from the presence of both chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and bromine (⁷⁹Br/⁸¹Br ratio of ~1:1) provides a distinctive signature in the mass spectrum, further confirming the presence of these halogens.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is used to deduce the structure of a molecule. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of the compound is selected and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). unt.edu The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint.

While specific MS/MS data for this compound is not publicly documented, the fragmentation of 2-aminothiazole (B372263) derivatives generally involves characteristic cleavages of the heterocyclic ring and losses of small neutral molecules. nih.govunito.it Likely fragmentation pathways would include:

Cleavage of the thiazole ring, leading to fragments representing the substituted phenyl portion and the amine-containing sulfur heterocycle.

Loss of small molecules such as HCN or H₂S from the thiazole ring.

Fission of the bond between the phenyl and thiazole rings.

By analyzing these fragmentation patterns, researchers can piece together the molecular structure and confirm the connectivity of the atoms. venoms.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would be essential for unambiguous structure confirmation.

The ¹H NMR spectrum would show signals for each unique proton in the molecule. Based on analogous structures, the following resonances are expected: jocpr.commdpi.com

A singlet for the proton at the C4 position of the thiazole ring.

A broad singlet for the two protons of the amino (-NH₂) group, which may exchange with D₂O.

Three signals in the aromatic region corresponding to the three protons on the 1,3,5-substituted phenyl ring, likely appearing as two singlets (or narrow triplets) and one triplet due to meta-coupling.

The ¹³C NMR spectrum provides a signal for each unique carbon atom. Expected chemical shifts for the key carbons in the structure would be analyzed to confirm the skeleton of the molecule. jocpr.comnih.gov

| Nucleus | Structural Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | Thiazole-H (C4-H) | ~7.0 - 7.5 | Singlet (s) |

| Aromatic-H | ~7.3 - 7.8 | Singlets / Triplets (s, t) | |

| Amine-H (NH₂) | ~5.0 - 7.5 (broad) | Broad Singlet (br s) | |

| ¹³C NMR | Thiazole C-2 (C-NH₂) | ~165 - 170 | - |

| Thiazole C-4 | ~105 - 115 | - | |

| Thiazole C-5 | ~140 - 150 | - | |

| Aromatic C (unsubstituted) | ~120 - 135 | - | |

| Aromatic C (C-Br, C-Cl, C-Thiazole) | ~122 (C-Br), ~135 (C-Cl), ~135-140 (C-Thiazole) | - |

Note: Expected chemical shifts are estimates based on data for structurally related 5-phenyl-2-aminothiazole compounds and are solvent-dependent.

Together, these advanced analytical methodologies provide a comprehensive toolkit for the chemical researcher, enabling the definitive confirmation of the structure and purity of novel compounds like this compound, thereby ensuring the reliability and validity of subsequent scientific investigations.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential to confirm the identity and connectivity of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number and environment of the hydrogen atoms in the molecule. The aromatic region would likely show distinct signals for the protons on the thiazole and the phenyl rings. The single proton on the thiazole ring (H-4) would appear as a singlet. The 3,5-disubstituted phenyl ring would exhibit a specific splitting pattern for its three protons. Additionally, a broad singlet corresponding to the two protons of the primary amine group (-NH₂) would be observed, and its chemical shift could be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Distinct signals would be expected for the two carbons of the thiazole ring and the six carbons of the substituted phenyl ring. The chemical shifts of the phenyl carbons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole H-4 | 7.0 - 7.5 | 100 - 110 |

| Thiazole C-2 | - | 165 - 170 |

| Thiazole C-5 | - | 140 - 150 |

| Phenyl H-2' | 7.5 - 7.8 | 130 - 135 |

| Phenyl H-4' | 7.3 - 7.6 | 125 - 130 |

| Phenyl H-6' | 7.5 - 7.8 | 130 - 135 |

| Phenyl C-1' | - | 135 - 140 |

| Phenyl C-2' | - | 130 - 135 |

| Phenyl C-3' | - | 120 - 125 (C-Br) |

| Phenyl C-4' | - | 125 - 130 |

| Phenyl C-5' | - | 133 - 138 (C-Cl) |

| Phenyl C-6' | - | 130 - 135 |

| Amine NH₂ | 5.0 - 6.0 (broad) | - |

Note: Predicted chemical shifts are estimates based on data for similar structures and may vary depending on the solvent and experimental conditions.

2D NMR Techniques for Structural Elucidation:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For this compound, COSY would show correlations between the coupled protons on the phenyl ring, helping to confirm their relative positions. researchgate.netslideshare.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edunanalysis.com This would be crucial for definitively assigning the proton and carbon signals of the thiazole and phenyl rings.

Solid-State NMR for Polymorph Characterization

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including polymorphs, which are different crystalline forms of the same molecule. nih.govbruker.comresearchgate.net Polymorphism can significantly impact the physical properties of a compound, such as its solubility and bioavailability.

For this compound, ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, could be used to identify and differentiate potential polymorphs. Each polymorph would likely exhibit a unique ssNMR spectrum due to differences in the local molecular environment and packing in the crystal lattice. nih.govresearchgate.net These differences would manifest as variations in the chemical shifts and splitting patterns of the carbon signals. Additionally, ssNMR can provide insights into intermolecular interactions, such as hydrogen bonding involving the amine group, within the crystal structure. scholaris.cawiley.com

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearchgate.netnih.gov This technique would provide unambiguous proof of the molecular structure of this compound.

By obtaining a suitable single crystal, X-ray diffraction analysis would yield precise information on bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed conformational analysis, revealing the relative orientation of the thiazole and the 3-bromo-5-chlorophenyl rings. Furthermore, the crystallographic data would elucidate the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds formed by the amine group, which govern the solid-state architecture.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amine group would likely appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C=N stretching of the thiazole ring would be observed around 1620 cm⁻¹. rsc.org Aromatic C-H and C=C stretching vibrations from both rings would also be present in their characteristic regions.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Thiazole) | ~1620 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Br Stretch | 500 - 600 |

| C-Cl Stretch | 600 - 800 |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima corresponding to π → π* transitions within the conjugated system formed by the thiazole and the substituted phenyl rings. The presence of the halogen atoms and the amino group would influence the position and intensity of these absorption bands. google.com

Intellectual Property Landscape and Patent Analysis

Global Patent Search for Thiazole-2-amine Derivatives

A thorough global patent search is the foundational step in assessing the novelty and patentability of a new chemical entity. For a compound class like thiazole-2-amine derivatives, this involves searching through numerous international and national patent databases. The objective is to identify prior art, which includes any public disclosure of similar or identical compounds or their uses. Thiazole (B1198619) derivatives are known for a wide range of biological activities and have been the subject of numerous patent applications. sciencescholar.usnih.gov

Key databases and search strategies for conducting a comprehensive patent search for thiazole-2-amine derivatives are outlined below. The search would typically involve using keywords, chemical structure searches (e.g., using CAS numbers or SMILES strings), and classification codes (such as Cooperative Patent Classification - CPC).

Table 1: Key Patent Databases and Search Tools

| Database/Tool | Description | Key Features for Chemical Patent Searches |

|---|---|---|

| Google Patents | A free search engine that indexes patents and patent applications from multiple patent offices worldwide. | Full-text search, CPC and IPC classification search, citation analysis. |

| WIPO PatentScope | A global patent database provided by the World Intellectual Property Organization. | Access to international patent applications (PCT) and national patent collections. |

| USPTO Patent Full-Text and Image Database | The official database of the United States Patent and Trademark Office. | Provides access to granted patents and published applications in the U.S. |

| Espacenet | A free online service for searching patents and patent applications, provided by the European Patent Office. | Worldwide coverage with access to over 100 million patent documents. |

| SciFinder/STN | Chemical Abstracts Service (CAS) databases that are considered the gold standard for chemical information. | Structure and substructure searching, reaction searching, and comprehensive indexing of chemical literature and patents. |

A global patent search for derivatives of thiazole-2-amine reveals a vast and active area of research and patenting. researchgate.net These compounds are frequently investigated for their potential as therapeutic agents in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. nih.govgoogle.comgoogle.com

Analysis of Existing Patents Related to 5-(3-Bromo-5-chlorophenyl)thiazol-2-amine and its Analogs

A detailed patent search did not reveal any patents specifically claiming the compound this compound. This suggests that the compound may be a novel chemical entity. However, the patent landscape is rich with analogs of 2-aminothiazole (B372263), which are claimed for a multitude of therapeutic applications. sciencescholar.usresearchgate.net The analysis of these patents provides insights into the types of claims being granted and the key players in this field.

Patents in this area often feature Markush structures in their claims, which are general chemical structures that encompass a large number of related compounds. This allows inventors to claim a broad scope of protection around a core chemical scaffold. It is possible that this compound could fall within the scope of a broad Markush claim in an existing patent, even if not explicitly mentioned.

Table 2: Representative Patents for Thiazole-2-amine Analogs

| Patent Number | Assignee/Applicant | Therapeutic Area/Application | Scope of Claims |

|---|---|---|---|

| EP2682390A1 | Not specified in abstract | Alzheimer's disease and other neurodegenerative diseases. google.com | 2-aminothiazole derivatives for inhibiting acetylcholine (B1216132) esterase and PARP-1. google.com |

| AU2004200096A1 | Pharmacia Italia S.p.A. | Antitumor agents. google.com | 2-amino-thiazole derivatives with cdk/cyclin kinase inhibitory activity. google.com |

| WO2019201865A1 | Not specified in abstract | Inhibitors of nucleases for treating diseases associated with genomic instability. google.com | Substituted aminothiazoles as inhibitors of nucleases. google.com |

The existing patents highlight the diverse therapeutic potential of the thiazole-2-amine scaffold. sciencescholar.us Companies and research institutions are actively patenting derivatives with various substitutions to target a wide array of biological pathways.

Strategic Considerations for Intellectual Property Protection in Novel Compound Discovery

Protecting novel chemical compounds through patents is a strategic imperative for any organization involved in drug discovery. parabolicdrugs.combailey-walsh.com The process involves several key considerations to maximize the value and enforceability of the intellectual property. fiveable.mechemicalindustryjournal.co.uk

Concluding Remarks and Future Research Directions

Summary of Key Research Findings Pertaining to 5-(3-Bromo-5-chlorophenyl)thiazol-2-amine

While direct research on the specific compound This compound is not extensively documented in publicly available literature, a significant body of research on analogous 2-aminothiazole (B372263) derivatives provides a strong basis for understanding its potential chemical and biological properties. The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. mdpi.comscholarsresearchlibrary.com

The structure of This compound incorporates several key features that are of interest in chemical and materials science. The 2-aminothiazole core is a well-established pharmacophore known for its diverse biological activities. nih.govresearchgate.net The substitution at the 5-position with a 3-bromo-5-chlorophenyl group introduces halogen atoms (bromine and chlorine), which can significantly influence the compound's lipophilicity, electronic properties, and potential for forming halogen bonds. Structure-activity relationship (SAR) studies on various thiazole derivatives have shown that the nature and position of substituents on the phenyl ring can dramatically affect their biological profiles. nih.govijper.org For instance, the presence of electron-withdrawing groups, such as halogens, can enhance certain biological activities. researchgate.net

The synthesis of this compound would likely follow established routes for 2-aminothiazole derivatives, with the Hantzsch thiazole synthesis being a primary method. chemhelpasap.comsynarchive.comwikipedia.org This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea. derpharmachemica.comyoutube.comcutm.ac.in

Table 1: General Physicochemical Properties of Substituted 2-Aminothiazoles

| Property | General Observation for 2-Aminothiazole Derivatives | Inferred Properties for this compound |

| Solubility | Generally soluble in organic solvents. | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. |

| Lipophilicity | Varies significantly with substituents. | The bromo and chloro substituents are expected to increase lipophilicity. |

| Reactivity | The amino group can be acylated, alkylated, or used in cyclization reactions. The thiazole ring can undergo electrophilic substitution. | The 2-amino group is a key site for further chemical modification. The phenyl ring can also be a site for further functionalization. |

Unanswered Questions and Research Gaps in Thiazole Chemistry

Despite the extensive research on thiazole derivatives, several fundamental questions and research gaps remain, offering fertile ground for future investigations.

Selective Functionalization: Achieving regioselective functionalization of the thiazole ring, particularly at the C4 and C5 positions when they are unsubstituted, remains a challenge. Developing novel synthetic methodologies that allow for precise and controlled introduction of various substituents is an ongoing area of research.

Understanding Reaction Mechanisms: While classical methods like the Hantzsch synthesis are widely used, a deeper understanding of the reaction mechanisms for newer, more complex thiazole syntheses is needed. synarchive.com This includes elucidating the role of catalysts, solvents, and reaction conditions to improve yields and stereoselectivity.

Expanding the Scope of Thiazole Hybrids: The synthesis and study of hybrid molecules incorporating the thiazole ring with other heterocyclic systems is a growing field. tandfonline.com However, there is a vast chemical space of potential hybrid structures that remains unexplored. Research is needed to understand the synergistic effects of combining different heterocyclic moieties.

Photophysical and Material Properties: The exploration of thiazole derivatives for applications in materials science, such as organic light-emitting diodes (OLEDs) and sensors, is an emerging area. More research is required to understand the structure-property relationships that govern their photophysical characteristics.

Catalytic Applications: The potential of thiazole-based ligands in catalysis is an underexplored area. researchgate.net Designing and synthesizing novel thiazole-containing ligands and evaluating their efficacy in various catalytic transformations could open up new avenues in synthetic chemistry.

Emerging Trends in Thiazole Chemistry and Compound Discovery (e.g., AI/ML in design)

The field of thiazole chemistry is continually evolving, driven by technological advancements and the need for novel compounds with unique properties.

Predict Biological Activity: Machine learning models can be trained on large datasets of known thiazole derivatives to predict the potential biological activities of new, unsynthesized compounds. nih.gov

De Novo Design: Generative models can design novel thiazole-based structures with desired properties, accelerating the identification of promising candidates for further investigation. springernature.com

Optimize Synthetic Routes: AI algorithms can analyze vast reaction databases to propose efficient and high-yielding synthetic pathways for target thiazole derivatives.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic methods for thiazole derivatives. This includes the use of greener solvents, catalysts, and energy sources (e.g., microwave-assisted synthesis) to minimize waste and environmental impact.

Flow Chemistry: The use of continuous flow reactors for the synthesis of thiazoles offers several advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability.

Combinatorial Chemistry and High-Throughput Screening: The generation of large libraries of diverse thiazole derivatives through combinatorial chemistry, coupled with high-throughput screening, allows for the rapid identification of compounds with interesting biological or material properties. nih.gov

Broader Academic and Research Prospects (Without mention of specific human applications)

The study of thiazole and its derivatives holds significant promise for advancing fundamental knowledge in several scientific disciplines.

Heterocyclic Chemistry: Thiazoles serve as a versatile platform for exploring new synthetic methodologies and understanding the principles of heterocyclic reactivity. msesupplies.comresearchgate.netopenaccessgovernment.org The unique electronic properties of the thiazole ring continue to be a subject of theoretical and experimental investigation.

Materials Science: The aromatic and electron-rich nature of the thiazole ring makes its derivatives promising candidates for the development of novel organic materials. msesupplies.com Research into their electronic, optical, and photophysical properties could lead to advancements in areas such as organic electronics and sensor technology.

Catalysis: Thiazole-based compounds can act as ligands for transition metals, opening up possibilities for the development of new catalysts for a wide range of organic transformations. Investigating the coordination chemistry of thiazole derivatives is a promising area of academic research.

Supramolecular Chemistry: The ability of the thiazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive building block for the construction of complex supramolecular architectures.

The continued exploration of the synthesis, properties, and applications of thiazole derivatives, including compounds like This compound , will undoubtedly contribute to the broader advancement of chemical sciences.

Q & A

Q. What are the established synthetic routes for 5-(3-Bromo-5-chlorophenyl)thiazol-2-amine, and how do reaction conditions influence yield?

Answer: The synthesis of thiazol-2-amine derivatives typically involves cyclization or coupling reactions. For example:

- Cyclization with Thiourea Derivatives : Reacting substituted phenyl isothiocyanates with α-bromo ketones under basic conditions (e.g., NaOH) forms the thiazole core .

- Suzuki-Miyaura Coupling : Brominated intermediates can undergo cross-coupling with boronic acids to introduce aryl/heteroaryl groups (e.g., 3-bromo-5-chlorophenyl) .

Q. Key Factors Affecting Yield :

Q. How is the structural identity of this compound validated in synthetic workflows?

Answer: Structural confirmation requires multi-technique analysis:

Q. What are the common reactivity patterns of the thiazole core in this compound?

Answer: The thiazole ring and substituents enable:

- Electrophilic Substitution : Bromine at C3 directs further halogenation (e.g., iodination at C4) .

- Nucleophilic Aromatic Substitution : Chlorine at C5 can be replaced by amines or alkoxides under catalytic conditions .

- Cross-Coupling : Suzuki reactions modify the phenyl group using Pd catalysts .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Answer: The ICReDD framework integrates quantum chemical calculations and experimental feedback:

- Reaction Path Screening : Density Functional Theory (DFT) identifies low-energy intermediates (e.g., transition states for cyclization) .

- Solvent Optimization : COSMO-RS simulations predict solvent effects on yield (e.g., DMF vs. acetonitrile) .

- Case Study : A 20% yield increase was achieved by switching from K₂CO₃ to Cs₂CO₃ as a base, guided by computed activation barriers .

Q. How can conflicting biological activity data for this compound be resolved?

Answer: Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

- Assay Variability : Standardize protocols (e.g., MTT vs. CellTiter-Glo® for cytotoxicity) .

- Structural Analogues : Compare with 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amine, which showed 10× higher potency against HeLa cells due to improved lipophilicity .

- Metabolic Stability : LC-MS/MS profiling identifies rapid degradation in liver microsomes, explaining low in vivo efficacy .

Q. What methodologies are used to probe the mechanism of anticancer activity in this compound?

Answer: Mechanistic studies involve:

- Kinase Inhibition Assays : Screen against a panel of 50 kinases (e.g., EGFR, CDK2) to identify targets .

- Apoptosis Markers : Flow cytometry detects Annexin V/PI staining in treated cells .

- Molecular Dynamics (MD) : Simulate binding to Bcl-2 or tubulin, validated by mutagenesis (e.g., Kd = 2.1 µM for Bcl-2) .

Q. How can regioselective functionalization of the thiazole ring be achieved?

Answer: Control over substitution sites requires:

- Directing Groups : The NH₂ group at C2 directs electrophiles to C5 (e.g., bromination) .

- Protection/Deprotection : Boc-protection of NH₂ enables C4 acylation, followed by TFA deprotection .

- Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions (e.g., 90% yield for C5 amination) .

Q. What analytical strategies differentiate polymorphic forms of this compound?

Answer: Polymorphism impacts solubility and bioavailability. Techniques include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.